1,6-Naphthyridine-8-carboxylic acid

Description

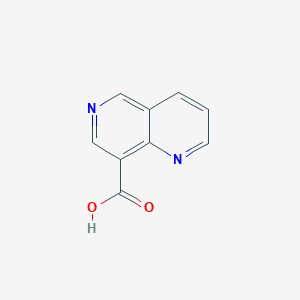

1,6-Naphthyridine-8-carboxylic acid (CAS: 362606-19-7) is a heterocyclic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . It is characterized by a bicyclic naphthyridine core substituted with a carboxylic acid group at the 8-position. The compound is commercially available with high purity (≥97%) and is primarily used in pharmaceutical and biochemical research, particularly as a precursor or intermediate in the synthesis of kinase inhibitors such as CX-4945 . Its storage conditions typically involve room temperature and protection from light .

Properties

IUPAC Name |

1,6-naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERVZPSGADOFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654663 | |

| Record name | 1,6-Naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-19-7 | |

| Record name | 1,6-Naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

1,6-Naphthyridine-8-carboxylic acid is a pharmacologically active compound with a variety of applications. It has been shown to interact with several targets, including 3-phosphoinositide-dependent kinase-1 (PDK1) . PDK1 plays a crucial role in the activation of the Akt pathway, which is involved in cell survival and proliferation.

Mode of Action

The compound acts as an ATP-competitive inhibitor of the PDK1 holoenzyme. By binding to the active site of PDK1, it prevents the phosphorylation of Akt, thereby inhibiting the activation of the Akt pathway.

Biochemical Pathways

The inhibition of the Akt pathway by 1,6-Naphthyridine-8-carboxylic acid affects several downstream mediators, including p21. The suppression of the phosphorylation of these mediators can lead to the induction of apoptosis and cell cycle arrest.

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridine-8-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with c-Met kinase involve the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent inhibitors . Additionally, 1,6-Naphthyridine-8-carboxylic acid exhibits inhibitory activity against HIV-1 integrase, making it a potential candidate for anti-HIV therapies .

Cellular Effects

1,6-Naphthyridine-8-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cause cell cycle arrest . It suppresses the phosphorylation of Akt and other key mediators in the Akt signaling pathway, leading to reduced cell proliferation and increased cell death . Furthermore, 1,6-Naphthyridine-8-carboxylic acid affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 1,6-Naphthyridine-8-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an ATP-competitive inhibitor of protein CK2, a kinase involved in various cellular processes . By inhibiting CK2, 1,6-Naphthyridine-8-carboxylic acid disrupts the phosphorylation of downstream targets, leading to altered cellular functions . Additionally, the compound’s structure allows it to interact with DNA and other nucleic acids, further influencing gene expression and cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Naphthyridine-8-carboxylic acid change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1,6-Naphthyridine-8-carboxylic acid can lead to sustained changes in cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 1,6-Naphthyridine-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and anti-HIV activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

1,6-Naphthyridine-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity . Additionally, 1,6-Naphthyridine-8-carboxylic acid affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, 1,6-Naphthyridine-8-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It can accumulate in specific tissues, leading to localized effects and potential therapeutic benefits . Transporters, such as ABC transporters, play a role in the cellular uptake and efflux of 1,6-Naphthyridine-8-carboxylic acid .

Subcellular Localization

The subcellular localization of 1,6-Naphthyridine-8-carboxylic acid affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 1,6-Naphthyridine-8-carboxylic acid may localize to the nucleus, where it interacts with DNA and transcription factors . This localization is crucial for its role in modulating gene expression and cellular processes .

Biological Activity

1,6-Naphthyridine-8-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and case reports.

Chemical Structure and Properties

1,6-Naphthyridine-8-carboxylic acid is characterized by a naphthyridine core structure with a carboxylic acid functional group at the 8-position. This configuration is essential for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

1,6-Naphthyridine derivatives have shown significant antimicrobial properties. For instance, studies indicate that these compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains. In particular, the combination of 1,6-naphthyridine derivatives with fluoroquinolones has demonstrated a synergistic effect, reducing the minimum inhibitory concentrations (MICs) required for bacterial inhibition .

Table 1: Antimicrobial Efficacy of 1,6-Naphthyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Combination Effect |

|---|---|---|---|

| 1,6-Naphthyridine-8-carboxylic acid | E. coli | 16 | Synergistic with Ofloxacin |

| 1,6-Naphthyridine-8-carboxylic acid | S. aureus | 32 | Synergistic with Lomefloxacin |

| 1,6-Naphthyridine-8-carboxylic acid | P. aeruginosa | 24 | Synergistic with Norfloxacin |

The compound's mechanism involves inhibition of bacterial topoisomerases, similar to fluoroquinolones, which is critical for bacterial DNA replication and transcription .

Anti-inflammatory Activity

Research has indicated that naphthyridine derivatives possess anti-inflammatory properties. For example, in vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory responses .

Case Study: Inhibition of COX Enzymes

In a controlled study involving human cell lines, treatment with 1,6-naphthyridine derivatives resulted in a significant reduction in COX-2 expression levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of 1,6-naphthyridine derivatives has also been explored. Compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,8-Disubstituted-1,6-naphthyridine | Colorectal carcinoma | 0.9 | CDK inhibition |

| 4,6-Disubstituted-isoquinoline | Breast cancer | 0.5 | WNT signaling inhibition |

In vivo studies using xenograft models have confirmed the efficacy of these compounds in reducing tumor growth and enhancing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1,6-naphthyridine derivatives can be attributed to specific structural features. Substituents at various positions on the naphthyridine ring significantly influence their potency and selectivity against different biological targets.

Key SAR Insights:

- Positioning of Carboxylic Acid: The presence of the carboxylic acid group at position 8 is critical for maintaining solubility and facilitating interaction with target proteins.

- Substituent Variations: Modifications at positions 2 and 5 have been shown to enhance CDK affinity and improve metabolic stability .

Scientific Research Applications

Pharmaceutical Applications

1,6-Naphthyridine-8-carboxylic acid has been investigated for its potential as an antibacterial agent. Recent studies have synthesized derivatives of this compound, leading to the development of new antibiotics that exhibit activity against resistant bacterial strains. For instance, research has shown that 8-methyl-7-substituted derivatives possess enhanced antibacterial properties compared to traditional quinolones .

Case Study: Antibacterial Activity

A study published in the Journal of Heterocyclic Chemistry demonstrated the synthesis of various 1,6-naphthyridine derivatives, which were tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased antibacterial potency, suggesting a promising avenue for drug development .

Agrochemical Applications

In the field of agrochemicals, 1,6-naphthyridine-8-carboxylic acid is utilized in the formulation of herbicides and pesticides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a valuable component in crop protection products.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| 1,6-Naphthyridine-8-carboxylic acid | Herbicide | Moderate |

| 2-Methyl-1,6-naphthyridine | Pesticide | High |

Material Science Applications

The compound also finds utility in materials science, particularly in the development of organic semiconductors and photonic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Electronics

A recent investigation into the use of 1,6-naphthyridine derivatives in OLEDs revealed that these compounds enhance light emission efficiency due to their favorable charge transport characteristics. The study concluded that integrating these compounds into device architectures could lead to more efficient lighting solutions .

Comparison with Similar Compounds

Structural and Functional Analogues

CX-4945 (5-[(3-Chlorophenyl)amino]-benzo[c]-2,6-naphthyridine-8-carboxylic acid)

- Structure: A derivative of 1,6-naphthyridine-8-carboxylic acid with a 3-chlorophenylamino substituent at the 5-position and a fused benzene ring.

- Function : Potent inhibitor of casein kinase 2 (CK2) , with applications in cancer therapy due to its anti-apoptotic and pro-survival signaling modulation .

- Key Differences :

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Structure : A 1,8-naphthyridine isomer with carboxylic acid at the 3-position, substituted with chlorine, fluorine, and a 4-fluorophenyl group.

- Function : Antibacterial agent; optimized synthesis involves substitution and hydrolysis steps to achieve high yields .

- Key Differences :

5-Amino-1,6-naphthyridine-8-carboxylic Acid

- Structure: Substituted with an amino group at the 5-position.

- Function: Potential intermediate for drug discovery; amino groups enable further functionalization (e.g., amide bond formation).

- Key Differences: Increased solubility in polar solvents due to the amino group. Molecular weight 189.17 g/mol (vs. 174.16 g/mol for the parent compound) .

8-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylic Acid

- Structure : Partially saturated naphthyridine core with a hydroxy group at the 8-position and carboxylic acid at the 2-position.

- Hydroxy group introduces hydrogen-bonding capabilities .

Physicochemical Properties

| Property | 1,6-Naphthyridine-8-carboxylic Acid | CX-4945 | 1,8-Naphthyridine-3-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 174.16 | ~432 | ~351 |

| Purity | ≥97% | ≥98% | ≥95% |

| Solubility | DMSO, heated to 37°C | DMSO, ethanol | Aqueous buffers (pH-dependent) |

| Storage | Room temperature, dark | -20°C | -80°C |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1,6-naphthyridine-8-carboxylic acid derivatives?

- Methodological Answer : The most common methods include (i) hydrolysis of ester precursors under acidic or alkaline conditions (e.g., ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate hydrolyzed with HCl/H₂O/EtOH, yielding 81% carboxylic acid) and (ii) oxidation of alkyl-substituted 1,6-naphthyridines. The choice of hydrolysis conditions depends on the stability of other substituents in the molecule .

Q. How does decarboxylation of 1,6-naphthyridine-8-carboxylic acid derivatives proceed?

- Methodological Answer : Decarboxylation typically requires high temperatures (250–370°C) under neat conditions. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield). The reaction efficiency depends on substituent effects and thermal stability .

Q. What functional group transformations are feasible for 1,6-naphthyridine-8-carboxylic acid?

- Methodological Answer : Key transformations include esterification, amidation, and nitrile formation. For instance, carboxylic acids can react with amines to form amides, which are critical intermediates in drug discovery. Substituents like fluorine or cyclopropyl groups influence reactivity and regioselectivity .

Advanced Research Questions

Q. How can contradictory data in decarboxylation yields be resolved?

- Methodological Answer : Variability in yields (e.g., 72–77% in decarboxylation ) may arise from differences in substituent electronic effects or reaction scaling. Systematic optimization using controlled heating rates, inert atmospheres, and real-time monitoring (e.g., TGA-MS) can minimize side reactions. Comparative studies with isotopic labeling may clarify mechanistic pathways .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on 1,6-naphthyridine-8-carboxylic acid scaffolds?

- Methodological Answer : Substituent-directed metalation (e.g., using LDA or Grignard reagents) or directing groups (e.g., pyridyl or ester moieties) can enhance selectivity. For example, the 8-carboxy group in 1,6-naphthyridine-8-carboxylic acid directs electrophiles to the 3-position due to electron-withdrawing effects . Computational modeling (DFT) aids in predicting reactive sites .

Q. How do steric and electronic effects influence the biological activity of 1,6-naphthyridine-8-carboxylic acid derivatives?

- Methodological Answer : Trifluoromethyl or pyridyl substituents enhance metabolic stability and target binding. For instance, benzo[c]2,6-naphthyridine-8-carboxylic acid derivatives with 3-chlorophenylamino groups (e.g., CX-4945) inhibit CK2α with picomolar affinity by forming hydrogen bonds with kinase hinge regions. SAR studies correlate substituent bulk with potency .

Q. What analytical techniques are critical for characterizing reaction intermediates in 1,6-naphthyridine synthesis?

- Methodological Answer : LC-MS monitors reaction progress, while X-ray crystallography resolves regiochemical ambiguities in complex derivatives (e.g., thiazolo[2,3-f][1,6]-naphthyridin-4-iums). NMR (¹H/¹³C/¹⁹F) and IR spectroscopy validate functional group transformations, particularly for acid-to-amide conversions .

Data Contradiction and Reproducibility

Q. Why do hydrolysis yields vary between similar ester precursors?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., ester decomposition under prolonged reflux). Standardizing reaction conditions (e.g., 9-hour reflux for ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate hydrolysis ) and using catalysts (e.g., lipases for enantioselective hydrolysis) improve reproducibility .

Q. How can conflicting biological activity data for 1,6-naphthyridine derivatives be rationalized?

- Methodological Answer : Differences in assay conditions (e.g., cell lines, ATP concentrations) or compound purity (e.g., residual solvents in hydrochloride salts ) may skew results. Rigorous QC (HPLC >95% purity) and standardized IC₅₀ protocols (e.g., ATP Km adjustments in kinase assays ) mitigate variability .

Tables for Key Reaction Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.